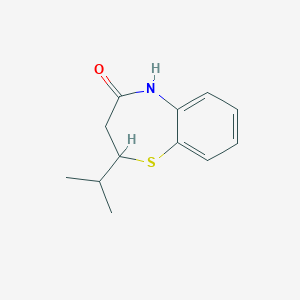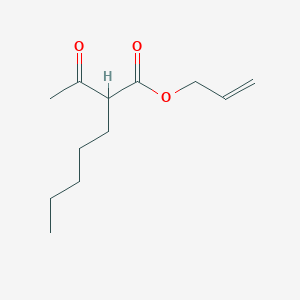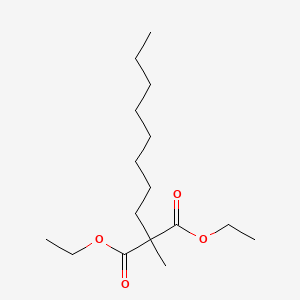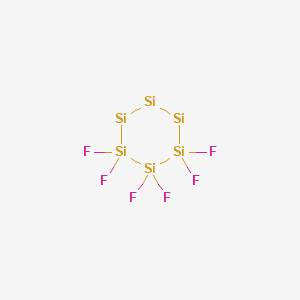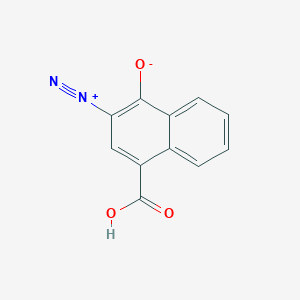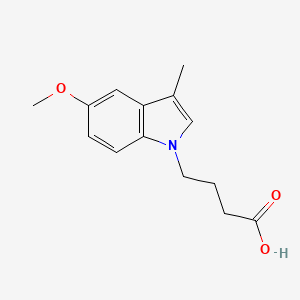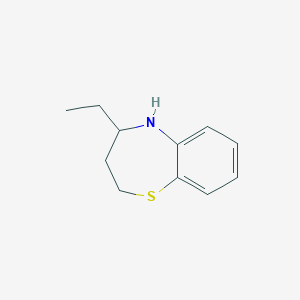
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound is characterized by its unique structure, which includes a phenothiazine core with an ethanone group and a hydroxy substituent.
Méthodes De Préparation
The synthesis of 1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with phenothiazine.
Hydroxylation: The phenothiazine core undergoes hydroxylation to introduce the hydroxy group at the 1-position.
Acetylation: The hydroxylated phenothiazine is then acetylated to form the ethanone group.
The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .
Analyse Des Réactions Chimiques
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antipsychotic and antiemetic properties.
Biological Research: It is used as a probe to study the interactions of phenothiazine derivatives with biological macromolecules.
Industrial Applications: It is used in the synthesis of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one involves its interaction with various molecular targets:
Receptor Binding: It binds to dopamine receptors in the brain, which is believed to contribute to its antipsychotic effects.
Enzyme Inhibition: It inhibits certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters like dopamine and serotonin
Comparaison Avec Des Composés Similaires
1-(1-Hydroxy-10H-phenothiazin-10-YL)ethan-1-one can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine has a chlorine substituent instead of a hydroxy group.
Promethazine: Used as an antiemetic, promethazine has a dimethylaminopropyl group instead of an ethanone group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
105726-92-9 |
|---|---|
Formule moléculaire |
C14H11NO2S |
Poids moléculaire |
257.31 g/mol |
Nom IUPAC |
1-(1-hydroxyphenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C14H11NO2S/c1-9(16)15-10-5-2-3-7-12(10)18-13-8-4-6-11(17)14(13)15/h2-8,17H,1H3 |
Clé InChI |
XOFOMUODXUDXIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2SC3=CC=CC(=C31)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


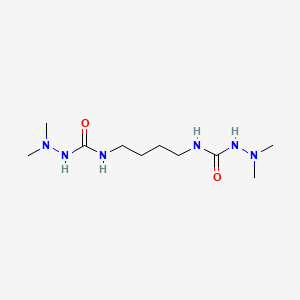


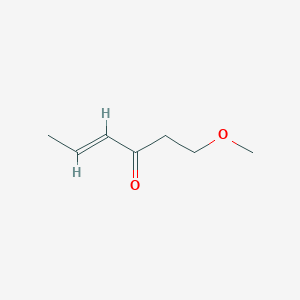


![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
